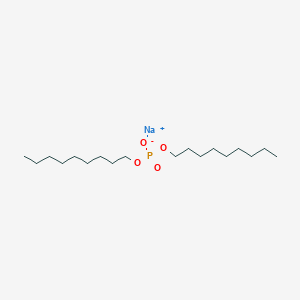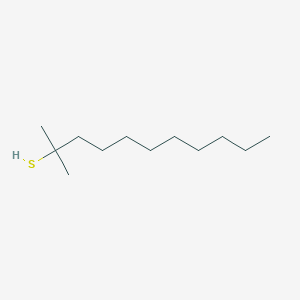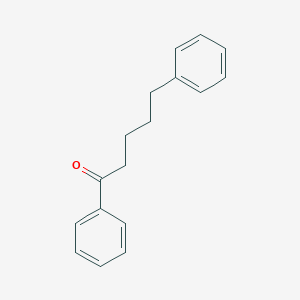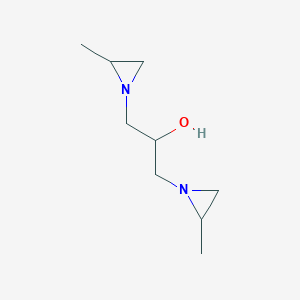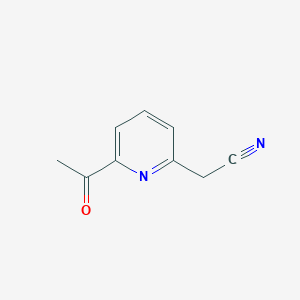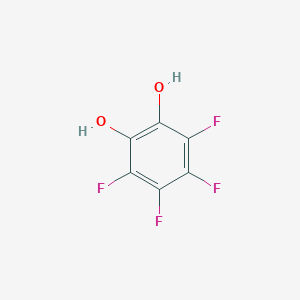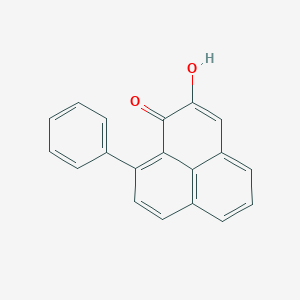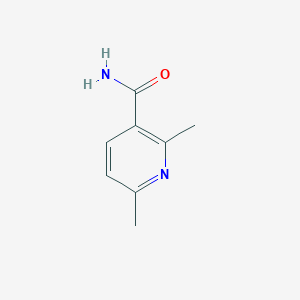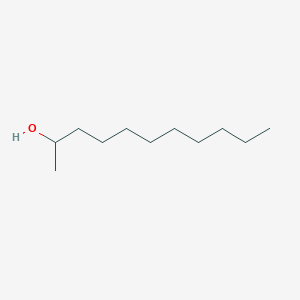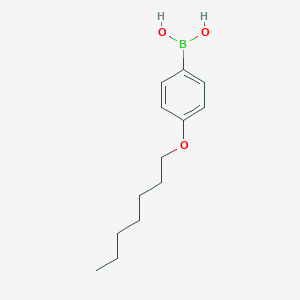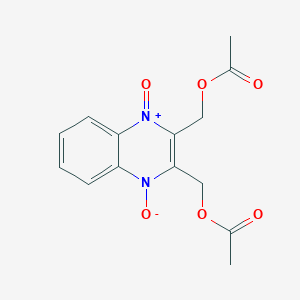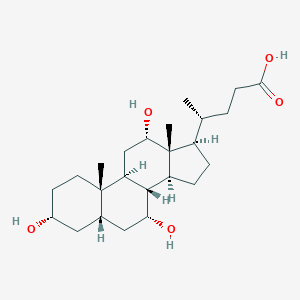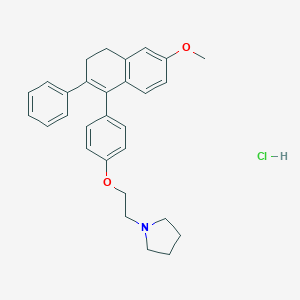![molecular formula C21H24N2O3 B158274 methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate CAS No. 135884-98-9](/img/structure/B158274.png)
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways that are involved in neuronal survival.
Effets Biochimiques Et Physiologiques
Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as matrix metalloproteinases and urokinase-type plasminogen activator. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to protect neurons from damage by reducing oxidative stress and modulating certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various studies, and further research may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which may make it difficult to obtain large quantities for further studies.
Orientations Futures
There are several future directions that could be explored in the study of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, in order to better understand how it works and how it could be optimized for therapeutic use. Additionally, further studies could be conducted to improve the synthesis method and increase the yield of the compound, in order to make it more readily available for further research.
Méthodes De Synthèse
The synthesis of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate involves a multi-step process that includes the reaction of 3-benzyl-2-oxopiperazine with L-alanine methyl ester hydrochloride in the presence of a base, followed by the reaction with phenylacetic acid and a coupling agent. The final product is obtained by purification through column chromatography. The overall yield of the synthesis is approximately 25%.
Applications De Recherche Scientifique
Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in vitro.
Propriétés
Numéro CAS |
135884-98-9 |
|---|---|
Nom du produit |
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1 |
Clé InChI |
ASHDRQJEJVMZJK-OALUTQOASA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3 |
SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
Synonymes |
EFF-OCH3 methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



